molecular formula C9H7ClN2O2 B2897457 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 142048-60-0

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B2897457
CAS No.: 142048-60-0
M. Wt: 210.62
InChI Key: KJVIHPYFNTTZFV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that features a 1,3,4-oxadiazine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazine ring into other functional groups.

    Substitution: The 4-chlorophenyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5(6H)-one is unique due to its specific ring structure and the presence of the oxadiazine moiety, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-4H-1,3,4-oxadiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVIHPYFNTTZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142048-60-0
Record name 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
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